propylamine CAS No. 1505107-50-5](/img/structure/B1407076.png)
[(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
In Silico Evaluation of Antibacterial Activity
A study by Figueredo et al. (2020) explored the pharmacological properties of various compounds, including derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol, through a process involving dimethyl sulfate alkylation and reaction with ethanolamine and propanolamine. While the minimum inhibitory concentrations (MICs) of these substances were not clinically significant, their combination with aminoglycosides like gentamicin and amikacin reduced the MICs of these antibiotics. This suggests potential therapeutic alternatives for bacterial resistance and side effect reduction (Figueredo et al., 2020).
Anticancer Potential
Riadi et al. (2021) described the preparation of a new derivative with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an effective anti-cancer agent. The compound was synthesized using the S-arylation method and exhibited potent cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
Synthesis and Transformations in Organic Chemistry
Arutyunyan et al. (2006) conducted research on the synthesis and transformation of γ-(p-fluorophenyl)-γ-(2-furyl)propylamine, showcasing the versatility and potential of such compounds in organic synthesis (Arutyunyan et al., 2006).
Antimicrobial Agent Synthesis
Doraswamy and Ramana (2013) worked on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, highlighting the scope of these compounds in the development of new antibiotics (Doraswamy & Ramana, 2013).
These studies illustrate the diverse applications of “(2-Bromo-3-fluorophenyl)methylpropylamine” and related compounds in scientific research, particularly in the fields of pharmacology, organic chemistry, and medicinal chemistry. The potential of these compounds in the development of new therapeutic agents and in the synthesis of complex organic molecules is significant.
Eigenschaften
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-3-8-15(4-2)9-10-6-5-7-11(14)12(10)13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNCQOZRWANIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)

![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)

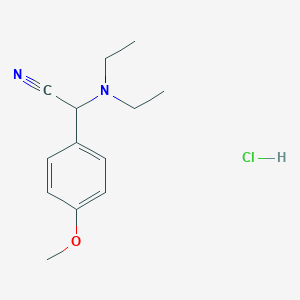
![Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407001.png)
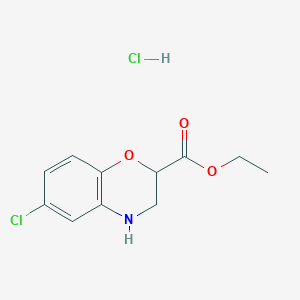
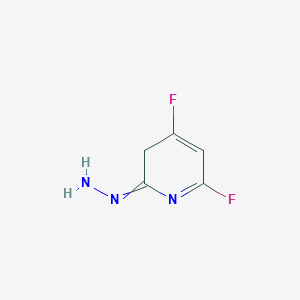


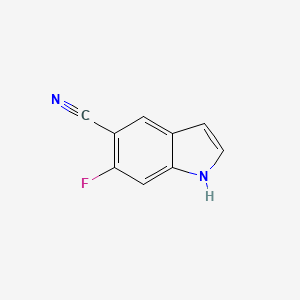
![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride](/img/structure/B1407010.png)
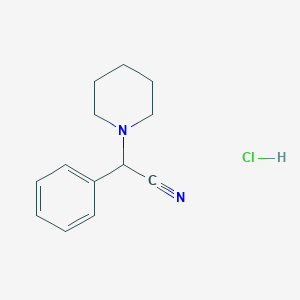
![Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate](/img/structure/B1407015.png)
